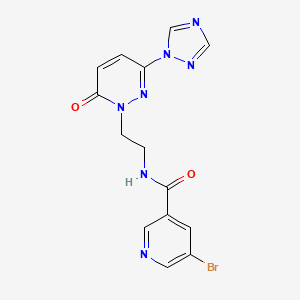
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone, also known as MPAM, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAM is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity.
Mecanismo De Acción
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone selectively binds to and modulates the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to enhance cognitive function and memory in animal models through its modulation of mGluR5 activity. The compound has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects in drug addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
Future research on (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone could focus on the development of more potent and selective compounds that target mGluR5. Additionally, studies could investigate the therapeutic potential of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in other neurological disorders such as autism spectrum disorder and traumatic brain injury. Finally, research could explore the use of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 1-aminocyclohexane to produce the amide intermediate. The amide intermediate is then reacted with tetrahydrofuran-3-carboxylic acid to form (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has been extensively studied for its potential applications in research. The compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has also been investigated for its potential therapeutic effects in drug addiction and depression.
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-17-7-5-14(6-8-17)15-4-2-3-10-19(12-15)18(20)16-9-11-22-13-16/h5-8,15-16H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYNGBRIYFDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

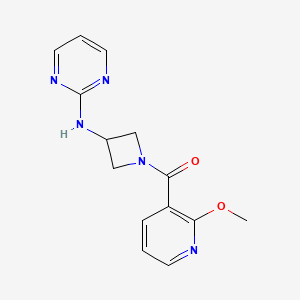

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

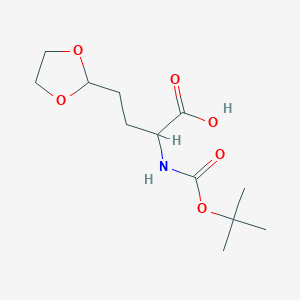
![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)


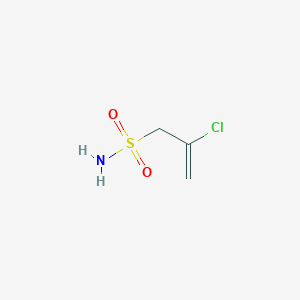
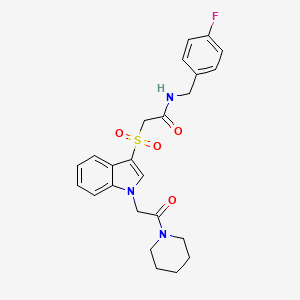
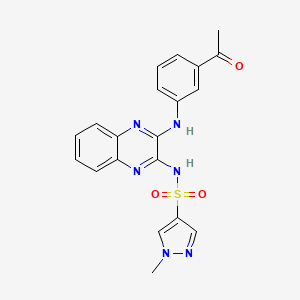
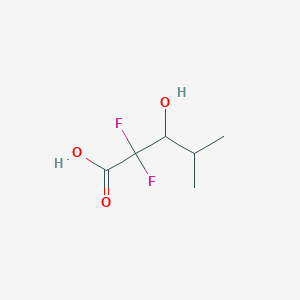
![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)
